molecular formula C15H14N2O5S B6100153 4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID

4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID

Cat. No.: B6100153
M. Wt: 334.3 g/mol
InChI Key: XHITXJLYCGUVJY-UHFFFAOYSA-N
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Description

4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID is a complex organic compound that features a thiazine ring system fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3-ethyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine with 4-aminobenzoic acid under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID is unique due to its specific thiazine ring system and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[(3-ethyl-6-methoxycarbonyl-4-oxo-1,3-thiazin-2-ylidene)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-3-17-12(18)8-11(14(21)22-2)23-15(17)16-10-6-4-9(5-7-10)13(19)20/h4-8H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHITXJLYCGUVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(SC1=NC2=CC=C(C=C2)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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